molecular formula C19H17BrN4OS B10951540 N-(benzylcarbamothioyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

N-(benzylcarbamothioyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10951540
M. Wt: 429.3 g/mol
InChI Key: YWNHKNKQDPRUMZ-UHFFFAOYSA-N
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Description

N-(benzylcarbamothioyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzylcarbamothioyl group and a 4-bromo-1H-pyrazol-1-yl moiety attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamothioyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzylcarbamothioyl Intermediate: This step involves the reaction of benzylamine with carbon disulfide and an appropriate activating agent to form the benzylcarbamothioyl intermediate.

    Synthesis of the 4-Bromo-1H-pyrazol-1-yl Intermediate: This intermediate is synthesized by bromination of 1H-pyrazole using a brominating agent such as N-bromosuccinimide (NBS).

    Coupling Reaction: The final step involves the coupling of the benzylcarbamothioyl intermediate with the 4-bromo-1H-pyrazol-1-yl intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamothioyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the 4-bromo-1H-pyrazol-1-yl moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(benzylcarbamothioyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzylcarbamothioyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
  • N-(benzylcarbamothioyl)-4-[(4-fluoro-1H-pyrazol-1-yl)methyl]benzamide
  • N-(benzylcarbamothioyl)-4-[(4-iodo-1H-pyrazol-1-yl)methyl]benzamide

Uniqueness

N-(benzylcarbamothioyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s properties compared to its chloro, fluoro, or iodo analogs.

Properties

Molecular Formula

C19H17BrN4OS

Molecular Weight

429.3 g/mol

IUPAC Name

N-(benzylcarbamothioyl)-4-[(4-bromopyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C19H17BrN4OS/c20-17-11-22-24(13-17)12-15-6-8-16(9-7-15)18(25)23-19(26)21-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H2,21,23,25,26)

InChI Key

YWNHKNKQDPRUMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Origin of Product

United States

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